Menthyl borate
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Overview
Description
Menthyl borate is an organic compound with the molecular formula C₃₀H₅₇BO₃ and a molecular weight of 476.58 g/mol It is a borate ester derived from menthol and boric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthyl borate can be synthesized through the esterification of menthol with boric acid. The reaction typically involves heating menthol and boric acid in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Menthyl borate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed in the presence of water to yield menthol and boric acid.
Oxidation: It can undergo oxidation reactions to form corresponding borate esters with different oxidation states.
Substitution: This compound can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Menthol and boric acid.
Oxidation: Higher oxidation state borate esters.
Substitution: Substituted borate esters with different functional groups.
Scientific Research Applications
Menthyl borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of menthyl borate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of ion channels and receptors .
Comparison with Similar Compounds
Menthyl borate can be compared with other borate esters, such as:
Trimethyl borate: A simpler borate ester with different physical and chemical properties.
Ammonium tetrakis(pentafluorophenyl)borate: A borate compound used in polymerization reactions.
Borate-based bioactive glasses: Used in biomedical applications for bone regeneration.
Properties
CAS No. |
21105-05-5 |
---|---|
Molecular Formula |
C30H57BO3 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |
InChI Key |
APDCUDTVQNGARJ-YABOVECJSA-N |
Isomeric SMILES |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
Canonical SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Origin of Product |
United States |
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